1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-ol
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Overview
Description
1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-ol is a chemical compound with the molecular formula C11H17N3O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-ol typically involves the reaction of pyrazine derivatives with piperidine. One common method is the alkylation of piperidine with 2-chloropyrazine under basic conditions, followed by reduction and subsequent hydroxylation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, cyclization, and functional group transformations .
Chemical Reactions Analysis
Types of Reactions: 1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenating agents or nucleophiles like amines and thiols.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Various reduced piperidine derivatives.
Substitution: Substituted pyrazine derivatives.
Scientific Research Applications
1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 1-(1-(Pyridin-2-yl)ethyl)piperidin-3-ol
- 1-(1-(Pyrimidin-2-yl)ethyl)piperidin-3-ol
- 1-(1-(Quinolin-2-yl)ethyl)piperidin-3-ol
Uniqueness: 1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-ol is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
1-(1-pyrazin-2-ylethyl)piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-9(11-7-12-4-5-13-11)14-6-2-3-10(15)8-14/h4-5,7,9-10,15H,2-3,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BABHTXOUBDXBPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)N2CCCC(C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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